molecular formula C19H29NO2 B294999 1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate

Cat. No.: B294999
M. Wt: 303.4 g/mol
InChI Key: VCCXURGIJROYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as PB22, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. Synthetic cannabinoids are compounds that are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. PB22 has been found to have a high affinity for the cannabinoid receptors in the brain and has been studied for its potential use in scientific research.

Mechanism of Action

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate acts on the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. When this compound binds to the cannabinoid receptors, it activates them, leading to a cascade of downstream effects that can affect these physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anxiety-reducing), and appetite-stimulating effects. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has several advantages for use in lab experiments. It has a high affinity for the cannabinoid receptors, which makes it a useful tool for investigating the role of these receptors in physiological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of this compound is that it is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the cannabis plant.

Future Directions

There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate. One area of interest is its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Another area of interest is its potential as a tool for investigating the role of the cannabinoid receptors in physiological processes, including pain perception, mood regulation, and appetite control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzoyl chloride with piperidine-1-propanol in the presence of a base. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the cannabinoid receptors in the brain, which are involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. This compound has been used in studies to investigate the role of the cannabinoid receptors in these processes, as well as their potential as targets for therapeutic interventions.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate

InChI

InChI=1S/C19H29NO2/c1-15(14-20-12-6-5-7-13-20)22-18(21)16-8-10-17(11-9-16)19(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3

InChI Key

VCCXURGIJROYHV-UHFFFAOYSA-N

SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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